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Compound of Interest

Compound Name: AZD2716

Cat. No.: B605752 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic (PK)

properties of AZD2716, a potent and selective inhibitor of secreted phospholipase A2 (sPLA2),

across various preclinical species. The information presented herein is crucial for

understanding the disposition of this compound and for guiding further development and

clinical trial design.

Executive Summary
AZD2716 has demonstrated excellent preclinical pharmacokinetic properties, characterized by

low clearance and high oral bioavailability across multiple species, including mouse, rat, dog,

and cynomolgus monkey.[1][2] This favorable profile supports its potential as a therapeutic

agent for coronary artery disease. This document details the quantitative PK parameters, the

experimental methodologies employed in these studies, and the underlying signaling pathway

of its therapeutic target.

Cross-Species Pharmacokinetic Data
The pharmacokinetic parameters of AZD2716 following intravenous (i.v.) and oral (p.o.)

administration in mouse, rat, dog, and cynomolgus monkey are summarized below. The data

highlights the consistent and favorable profile of the compound across different animal models.
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Species
Dose (i.v./p.o.)
(mg/kg)

Clearance (CL)
(mL/min/kg)

Volume of
Distribution
(Vss) (L/kg)

Oral
Bioavailability
(F) (%)

Mouse 1 / 2 11 1.1 95

Rat 1 / 2 1 0.22 81

Dog 0.5 / 1 0.3 0.26 82

Cynomolgus

Monkey
0.5 / 1 1.1 0.32 100

Data sourced from Giordanetto F, et al. ACS Med Chem Lett. 2016;7(10):884-889.[1][2]

Experimental Protocols
The pharmacokinetic parameters presented in this guide were determined through a series of

in vivo studies. The following is a detailed description of the methodologies employed.

In Vivo Pharmacokinetic Studies
Species and Housing: Male mice (strain not specified), Sprague-Dawley rats, Beagle dogs, and

cynomolgus monkeys were used for the pharmacokinetic studies. Animals were housed in

controlled environments with standard diet and water ad libitum.

Dosing:

Intravenous (i.v.) Administration: AZD2716 was formulated in an appropriate vehicle and

administered as a bolus dose via a suitable vein for each species (e.g., tail vein for rodents,

cephalic vein for dogs and monkeys).

Oral (p.o.) Administration: For oral dosing, AZD2716 was administered via gavage as a

solution or suspension in a suitable vehicle.

Blood Sampling: Serial blood samples were collected at predetermined time points post-

dosing. The sampling schedule was designed to adequately characterize the absorption,

distribution, and elimination phases of the drug. Blood samples were collected into tubes

containing an appropriate anticoagulant and processed to obtain plasma.
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Bioanalysis: Plasma concentrations of AZD2716 were determined using a validated high-

performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The

method was optimized for sensitivity, specificity, accuracy, and precision to ensure reliable

quantification of the analyte in biological matrices.

Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the key

pharmacokinetic parameters from the plasma concentration-time data. This included the

calculation of clearance (CL), volume of distribution at steady state (Vss), and oral

bioavailability (F).

Signaling Pathway
AZD2716 exerts its therapeutic effect by inhibiting secreted phospholipase A2 (sPLA2), a key

enzyme in the inflammatory cascade associated with atherosclerosis. The following diagram

illustrates the pro-atherogenic signaling pathway of sPLA2.
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Caption: Pro-atherogenic signaling pathway of secreted phospholipase A2 (sPLA2) and the

inhibitory action of AZD2716.

Conclusion
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AZD2716 demonstrates a promising and consistent pharmacokinetic profile across multiple

preclinical species, characterized by low clearance and high oral bioavailability.[1][2] These

attributes, coupled with its potent inhibition of sPLA2, underscore its potential as a novel

therapeutic agent for the treatment of coronary artery disease. The data and protocols

presented in this guide provide a solid foundation for its continued development and translation

to clinical settings.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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